Tubulysin C

Catalog No.
S3469589
CAS No.
205304-88-7
M.F
C41H61N5O10S
M. Wt
816 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tubulysin C

CAS Number

205304-88-7

Product Name

Tubulysin C

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid

Molecular Formula

C41H61N5O10S

Molecular Weight

816 g/mol

InChI

InChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1

InChI Key

NZCNGJHOIKMMCG-UZRVFEFTSA-N

SMILES

CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C

Tubulysin C is a naturally occurring macrocyclic lactone isolated from various fungal strains, particularly Aspergillus niger and Fusarium species []. It has garnered significant interest in scientific research due to its potent effect on microtubules, essential cellular structures involved in cell division, intracellular transport, and cell shape.

Mechanism of Action

Tubulysin C disrupts microtubule dynamics by binding to the β-tubulin subunit, a building block of microtubules []. This binding prevents the proper assembly and disassembly of microtubules, leading to cell cycle arrest and ultimately cell death. The specific binding site of Tubulysin C on the β-tubulin subunit is currently under investigation, but research suggests it interacts with a different region compared to other well-known microtubule-targeting agents like vinca alkaloids [].

Applications in Cell Biology Research

The potent microtubule-disrupting activity of Tubulysin C makes it a valuable tool for various cell biology research applications. Here are some key examples:

  • Studying Cell Division

    Tubulysin C can be used to arrest cells at specific stages of mitosis, the cell division phase, allowing researchers to study the intricate processes involved in chromosome segregation and cytokinesis (cell division) [].

  • Investigating Microtubule-Dependent Processes

    Since microtubules are involved in numerous cellular functions, Tubulysin C can be employed to understand the role of microtubules in specific processes. For instance, researchers can use it to study intracellular trafficking, where organelles and molecules move within the cell, or investigate the maintenance of cell shape [].

  • Developing Novel Anti-Cancer Therapies

    The ability of Tubulysin C to induce cell death has fueled research into its potential as an anti-cancer agent. By disrupting microtubule dynamics, it can hinder the uncontrolled proliferation of cancer cells []. However, significant research is still needed to overcome limitations like toxicity and develop targeted delivery methods.

Tubulysin C is a member of the tubulysin family, which comprises natural products derived from myxobacteria. Characterized as potent antitumor agents, tubulysins are linear tetrapeptides that exhibit remarkable cytotoxicity against a variety of cancer cell lines, including those resistant to conventional therapies. The structure of tubulysin C includes unique amino acids such as N-methyl pipecolic acid, isoleucine, tubuvaline, and tubutyrosine, along with a distinctive N,O-acetal side chain that contributes to its biological activity and stability .

The chemical reactivity of tubulysin C is primarily attributed to its unique functional groups. The N,O-acetal moiety is sensitive to hydrolysis, which can affect the compound's stability and activity. Tubulysin C undergoes various transformations during synthesis, including coupling reactions that involve the sequential addition of its amino acid components. Notably, the synthesis process often employs multicomponent reactions to streamline the formation of complex structures while maintaining high stereoselectivity .

Tubulysin C exhibits potent antimitotic activity by disrupting microtubule dynamics, which is critical for cell division. It has shown efficacy against multiple human cancer cell lines and has been particularly noted for its effectiveness in multidrug-resistant cancer models. The compound's mechanism involves binding to tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest . Studies have indicated that modifications to specific positions on the tubulysin structure can significantly influence its cytotoxic potency .

Due to its potent cytotoxic properties, tubulysin C has significant potential in cancer therapy. It is being explored for use in:

  • Antibody-Drug Conjugates (ADCs): Tubulysin C serves as a promising payload in ADC formulations, combining the specificity of monoclonal antibodies with the potent cytotoxicity of tubulysins.
  • Small Molecule Drug Conjugates: These conjugates aim to improve therapeutic outcomes by targeting cancer cells more effectively while minimizing side effects associated with traditional chemotherapy .

Research into the interaction of tubulysin C with biological targets has revealed insights into its binding affinity and mechanism of action. Studies utilizing cocrystallization techniques have provided detailed structural information about how tubulysin C interacts with tubulin at the molecular level. This knowledge aids in the design of more effective analogs and conjugates by optimizing interactions with target proteins .

Tubulysin C shares structural similarities with other compounds known for their antitumor properties. Here are some notable comparisons:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Tubulysin ASimilar tetrapeptide structurePotent microtubule inhibitorFirst identified member of the family
Dolastatin 10Peptide derived from marine organismsAntitumor activity via microtubule disruptionExhibits different binding mechanisms
VincristineAlkaloid from periwinkle plantInhibitor of mitosisWell-established clinical use
PaclitaxelTaxane derived from yew treeStabilizes microtubulesBroad-spectrum anticancer activity

Tubulysin C is unique due to its specific amino acid composition and the presence of the N,O-acetal group, which enhances its stability and potency compared to other similar compounds. Its ability to overcome multidrug resistance further distinguishes it within this class of compounds .

XLogP3

3.9

UNII

072P54KU0L

Sequence

XI

Wikipedia

Tubulysin C

Dates

Modify: 2024-02-18

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